1-Thiophen-2-yl-cyclohexanecarbonitrile
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Overview
Description
1-(thiophen-2-yl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C11H13NS It features a cyclohexane ring substituted with a thiophene ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-yl)cyclohexane-1-carbonitrile typically involves the reaction of thiophene derivatives with cyclohexanone and subsequent introduction of the nitrile group. One common method includes the use of a Grignard reagent derived from thiophene, which reacts with cyclohexanone to form the corresponding alcohol. This intermediate is then dehydrated to yield the desired nitrile compound .
Industrial Production Methods
Industrial production of 1-(thiophen-2-yl)cyclohexane-1-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(thiophen-2-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Products may include cyclohexanone derivatives or thiophene ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted thiophene derivatives are formed depending on the reagents used.
Scientific Research Applications
1-(thiophen-2-yl)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(thiophen-2-yl)cyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Cyclohexane-1-carbonitrile: Lacks the thiophene ring but contains the nitrile group.
Thiophene-2-carboxaldehyde: Contains a formyl group instead of a nitrile group.
Uniqueness
1-(thiophen-2-yl)cyclohexane-1-carbonitrile is unique due to the combination of a cyclohexane ring, a thiophene ring, and a nitrile group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H13NS |
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Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-thiophen-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H13NS/c12-9-11(6-2-1-3-7-11)10-5-4-8-13-10/h4-5,8H,1-3,6-7H2 |
InChI Key |
KTEMQFYJEQOWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=CS2 |
Origin of Product |
United States |
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